

MGR1 gene expression in different tissues

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An In-depth Technical Guide to the Expression of Multidrug Resistance Gene 1 (MDR1/ABCB1) in Different Tissues

A Note on Gene Nomenclature: The term "**MGR1**" can refer to several distinct genetic entities. This document focuses on the Multidrug Resistance Gene 1 (MDR1), also known as ATP Binding Cassette Subfamily B Member 1 (ABCB1), which encodes for P-glycoprotein (P-gp). This focus has been chosen due to its significant relevance to drug development and its well-documented expression across various tissues. Other entities designated "**MGR1**" include a genetic locus associated with migraine with aura susceptibility and a mitochondrial protease adaptor protein in yeast.

Introduction

The Multidrug Resistance Gene 1 (MDR1) is a critical gene in the field of pharmacology and medicine. Its product, P-glycoprotein, is a transmembrane efflux pump that plays a vital role in protecting cells by exporting a wide range of structurally diverse compounds, including therapeutic drugs and toxins.^{[1][2][3]} The expression of MDR1 in various tissues is a key determinant of drug absorption, distribution, metabolism, and excretion (ADME), and it is a major contributor to the phenomenon of multidrug resistance in cancer chemotherapy.^{[1][4]} This guide provides a comprehensive overview of MDR1 gene expression, its regulation, and the methodologies used for its analysis, tailored for researchers, scientists, and drug development professionals.

MDR1 (P-glycoprotein) Function and Significance

P-glycoprotein, encoded by the MDR1 gene, functions as an ATP-dependent efflux pump.^[1] It is a key component of the blood-brain barrier, where it actively transports a wide array of xenobiotics out of the central nervous system, thereby protecting the brain from potentially toxic substances.^{[2][3][5]} In addition to the brain, P-glycoprotein is strategically expressed on the luminal surfaces of epithelial cells in the intestines, liver, and kidneys, where it limits the absorption of orally administered drugs and facilitates their excretion into the gut lumen, bile, and urine, respectively.^{[1][3]}

Mutations in the MDR1 gene can lead to a non-functional P-glycoprotein, resulting in increased sensitivity to certain drugs.^{[2][3][5]} This is particularly well-documented in certain dog breeds, where an MDR1 mutation leads to neurotoxicity from common veterinary drugs like ivermectin.^{[2][3]} In oncology, the overexpression of MDR1 in tumor cells is a significant mechanism of acquired resistance to chemotherapy, as the cancer cells can effectively pump out the cytotoxic drugs, rendering the treatment ineffective.^{[4][6]}

Quantitative Expression of MDR1 in Human Tissues

The expression level of MDR1 varies significantly across different human tissues. This differential expression is fundamental to understanding its role in both normal physiology and disease. The following table summarizes the relative expression of MDR1 mRNA in various tissues.

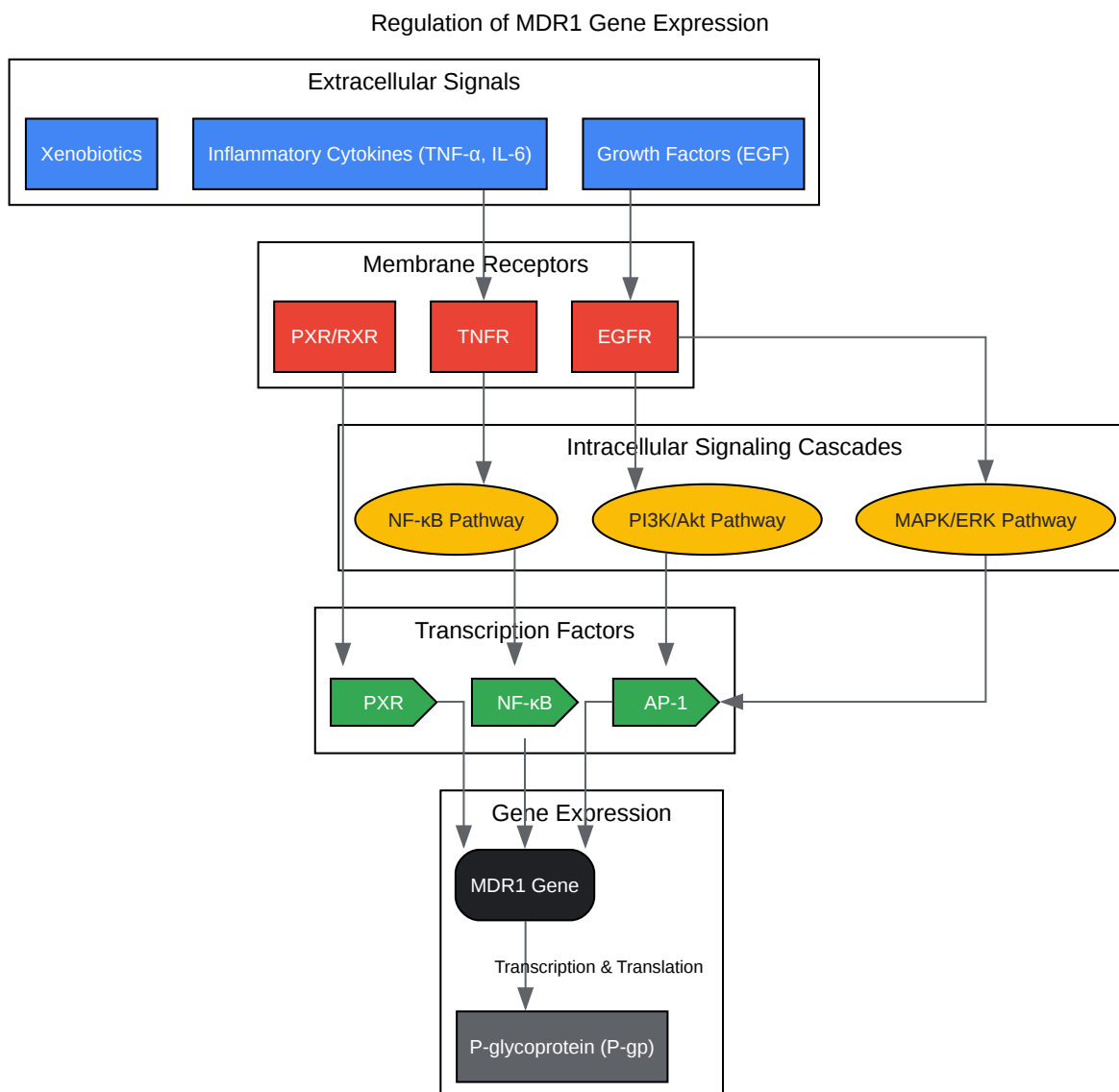
Tissue	Relative Expression Level	Primary Function in Tissue
Liver	High	Excretion of drugs and toxins into bile.
Kidney	High	Secretion of drugs and toxins into urine.
Small Intestine	High	Limits absorption of xenobiotics from the gut lumen.
Colon	High	Limits absorption of xenobiotics from the gut lumen.
Adrenal Gland	High	Steroid hormone transport.
Brain (Endothelial Cells)	Moderate	Part of the blood-brain barrier, limits drug entry into the CNS.
Testis	Moderate	Part of the blood-testis barrier.
Placenta	Moderate	Protects the fetus from maternal xenobiotics.
Lung	Low	Protection of the respiratory tract.
Spleen	Low	-
Heart	Very Low	-
Skeletal Muscle	Very Low	-

This data is a qualitative summary based on publicly available gene expression databases. Actual quantitative values can vary based on the detection method and individual differences.

Signaling Pathways Influencing MDR1 Expression

The expression of the MDR1 gene is regulated by a complex network of signaling pathways, often activated in response to cellular stress, inflammation, and exposure to xenobiotics.

Understanding these pathways is crucial for developing strategies to modulate MDR1 expression in a therapeutic context.



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Caption: Key signaling pathways regulating MDR1 gene expression.

Experimental Protocols for MDR1 Gene Expression Analysis

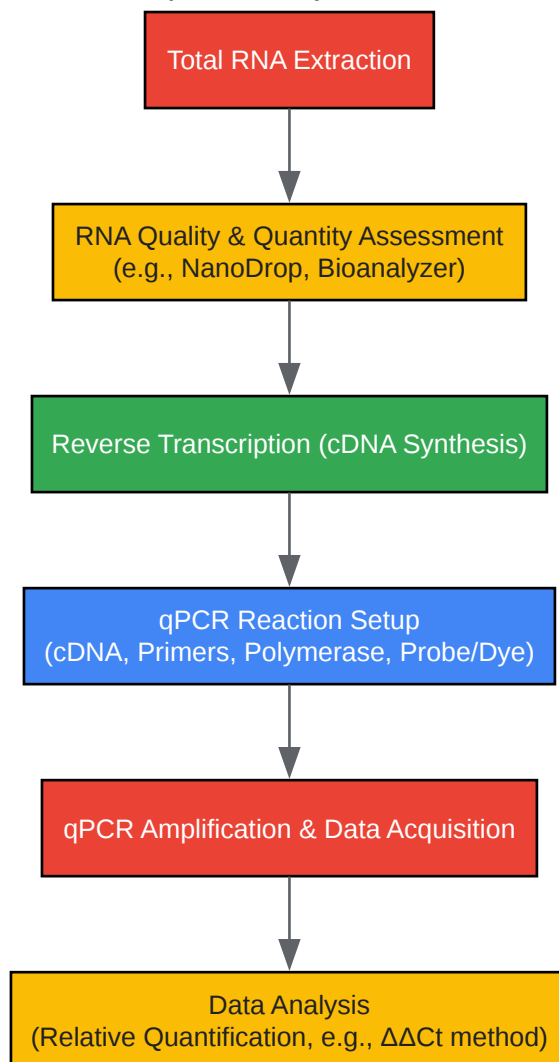
Accurate quantification of MDR1 expression is essential for both research and clinical applications. The two most common methods are quantitative Polymerase Chain Reaction (qPCR) for mRNA levels and Immunohistochemistry (IHC) for protein (P-glycoprotein) levels.

Quantitative PCR (qPCR) for MDR1 mRNA Expression

qPCR is a highly sensitive and specific method for quantifying gene expression.

Experimental Workflow:

Workflow for qPCR Analysis of MDR1 mRNA



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Caption: Standard workflow for MDR1 mRNA quantification using qPCR.

Detailed Methodology:

- **RNA Extraction:** Total RNA is isolated from tissue samples using a suitable method, such as TRIzol reagent or a column-based kit. It is crucial to prevent RNA degradation by using RNase-free reagents and techniques.
- **RNA Quality and Quantity Control:** The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

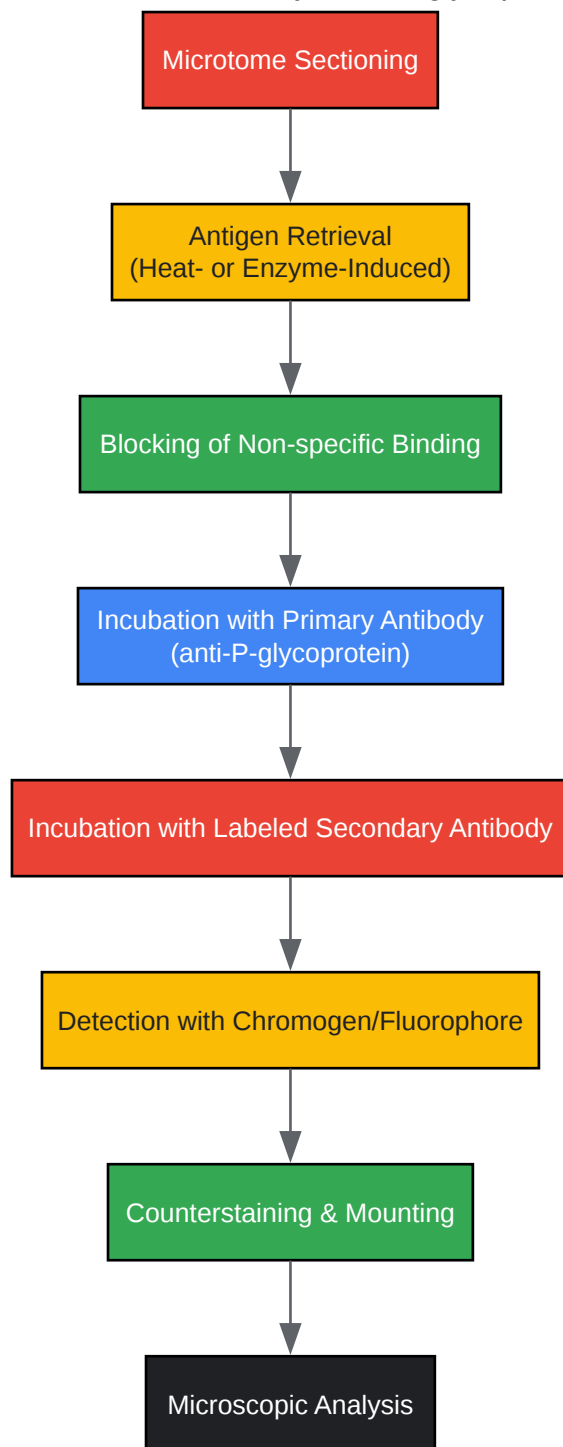
- **Reverse Transcription:** First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- **qPCR:** The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains the cDNA template, forward and reverse primers specific for the MDR1 gene, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and a DNA polymerase. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.
- **Data Analysis:** The cycle threshold (Ct) values are used to determine the relative expression of the MDR1 gene. The $\Delta\Delta C_t$ method is a common approach for relative quantification, where the MDR1 expression in a test sample is compared to a reference sample after normalization to the housekeeping gene.

Immunohistochemistry (IHC) for P-glycoprotein

IHC allows for the visualization of P-glycoprotein expression and its localization within the tissue architecture.

Experimental Workflow:

Workflow for IHC Analysis of P-glycoprotein



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Caption: Standard workflow for P-glycoprotein detection by IHC.

Detailed Methodology:

- **Tissue Preparation:** Tissue samples are fixed (e.g., in 10% neutral buffered formalin), processed, and embedded in paraffin wax. Thin sections (4-5 μm) are cut using a microtome and mounted on glass slides.
- **Deparaffinization and Rehydration:** The paraffin is removed from the sections using xylene, and the tissue is rehydrated through a series of graded alcohol solutions.
- **Antigen Retrieval:** This step is crucial for unmasking the antigenic epitopes that may be cross-linked by fixation. Heat-induced epitope retrieval (HIER) using a citrate or EDTA buffer is commonly employed.
- **Blocking:** Non-specific antibody binding is blocked by incubating the sections with a protein solution (e.g., normal serum) or a commercial blocking reagent. Endogenous peroxidase activity is quenched if a horseradish peroxidase (HRP)-based detection system is used.
- **Primary Antibody Incubation:** The sections are incubated with a primary antibody specific for P-glycoprotein (e.g., clone C219 or JSB-1). The antibody is diluted in a suitable buffer and incubated for a specific time and temperature, as optimized for the particular antibody.
- **Secondary Antibody and Detection:** After washing, the sections are incubated with a labeled secondary antibody that binds to the primary antibody. The detection system often involves an enzyme (like HRP) conjugated to the secondary antibody, which then reacts with a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
- **Counterstaining, Dehydration, and Mounting:** The cell nuclei are typically counterstained with hematoxylin to provide morphological context. The sections are then dehydrated, cleared, and coverslipped.
- **Analysis:** The slides are examined under a microscope to assess the intensity and localization of the staining.

Conclusion

The expression of the MDR1 gene is a critical factor in drug disposition and a key mechanism of multidrug resistance. Its high expression in barrier tissues such as the intestine, liver, kidney, and brain has profound implications for the pharmacokinetics of many drugs. A thorough understanding of its tissue-specific expression, regulatory pathways, and the methods for its


quantification is indispensable for researchers and professionals in the field of drug development. The protocols and data presented in this guide provide a solid foundation for the investigation of MDR1 in both preclinical and clinical settings.

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